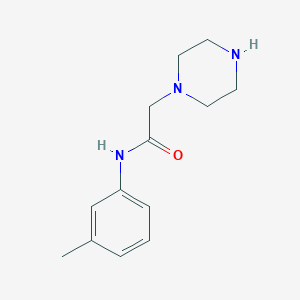

N-(3-methylphenyl)-2-piperazin-1-ylacetamide

Description

N-(3-methylphenyl)-2-piperazin-1-ylacetamide is a synthetic acetamide derivative featuring a 3-methylphenyl group attached to the amide nitrogen and a piperazine ring at the acetamide’s α-position. Structurally, it belongs to a broader class of piperazine-containing acetamides, which are explored for their versatility in drug discovery, particularly in modulating receptor binding and pharmacokinetic profiles.

Properties

IUPAC Name |

N-(3-methylphenyl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-11-3-2-4-12(9-11)15-13(17)10-16-7-5-14-6-8-16/h2-4,9,14H,5-8,10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYPUOLPLSHTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-piperazin-1-ylacetamide typically involves the reaction of 3-methylphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(3-methylphenyl)-2-piperazin-1-ylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes or block receptor sites, leading to a therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

*Calculated based on molecular formula.

Key Observations:

- Methoxy groups (8d, ) improve solubility due to polarity, critical for oral bioavailability.

- Piperazine vs. Piperidine :

- Safety Profile :

- N-Phenyl-2-(piperazin-1-yl)acetamide exhibits acute oral toxicity (Category 4) and skin irritation (H315), suggesting that aryl substituents may influence safety profiles . Data gaps exist for the 3-methylphenyl variant.

Biological Activity

N-(3-methylphenyl)-2-piperazin-1-ylacetamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is a common structural motif in various pharmacologically active compounds. The presence of a 3-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for enhancing cholinergic neurotransmission, which can be beneficial in treating cognitive disorders .

- Histamine H1 Receptor Binding : this compound also binds to histamine H1 receptors, suggesting potential applications in managing allergic responses and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various microbial strains, including bacteria and fungi. This activity positions the compound as a candidate for developing new antimicrobial agents.

Antifungal Properties

The compound has also shown antifungal activity, making it a potential therapeutic option for treating fungal infections. Its efficacy in this area warrants further investigation to explore its mechanisms and potential clinical applications.

Psychotropic Effects

Investigations into the psychotropic effects of this compound reveal its potential as an antipsychotic agent. Studies suggest that it may modulate neurotransmitter systems in the brain, offering insights into its use for treating psychiatric disorders .

In Vitro Studies

A series of studies have evaluated the efficacy of this compound against cancer cell lines. For instance, compounds structurally related to it have been tested for their ability to inhibit PARP1 activity in breast cancer cells (MCF-7). Results indicated that these compounds could induce apoptosis through caspase activation and increase DNA damage markers like phosphorylated H2AX .

| Compound | IC50 (µM) | Effect on PARP1 Activity | Apoptosis Induction |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Olaparib | 57.3 | High | Yes |

| Compound 5e | TBD | Moderate | Yes |

Table 1: Comparative analysis of biological activity against breast cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.